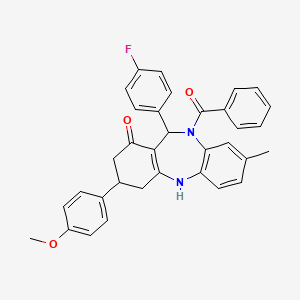
C34H29FN2O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C34H29FN2O3 is a complex organic molecule that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C34H29FN2O3 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the core aromatic structure through a series of condensation reactions.
Introduction of Functional Groups:
Final Assembly: The final step includes the coupling of intermediate compounds to form the complete structure of .
Industrial Production Methods
Industrial production of This compound often employs optimized reaction conditions to maximize yield and purity. These conditions may include:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure the desired reaction kinetics.
Catalysts: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing advanced purification techniques such as chromatography and recrystallization to obtain high-purity .
Chemical Reactions Analysis
Types of Reactions
C34H29FN2O3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
C34H29FN2O3: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which C34H29FN2O3 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound can influence various molecular pathways, leading to changes in cellular functions and physiological outcomes.
Comparison with Similar Compounds
C34H29FN2O3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C34H29ClN2O3: A chlorinated analog with different chemical reactivity and biological activity.
C34H29BrN2O3: A brominated analog with distinct physical and chemical properties.
C34H29IN2O3: An iodinated analog with unique applications in medical imaging and diagnostics.
The uniqueness of This compound
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C34H29FN2O3 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
5-benzoyl-6-(4-fluorophenyl)-9-(4-methoxyphenyl)-3-methyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H29FN2O3/c1-21-8-17-28-30(18-21)37(34(39)24-6-4-3-5-7-24)33(23-9-13-26(35)14-10-23)32-29(36-28)19-25(20-31(32)38)22-11-15-27(40-2)16-12-22/h3-18,25,33,36H,19-20H2,1-2H3 |
InChI Key |
MVYSFFSQSXTJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)F)C(=O)CC(C3)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















